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Compound of Interest

Compound Name:
4-(3-Ethoxy-4-

nitrophenyl)morpholine

CAS No.: 415686-74-7

Cat. No.: B3136328

Get Quote

Executive Summary: The Bioisosteric Rationale
In the optimization of lead compounds, the interchange between morpholine and

thiomorpholine is a classic bioisosteric strategy used to modulate physicochemical properties

without drastically altering the steric footprint.

While morpholine is a ubiquitous solubilizing group, its replacement with thiomorpholine is

typically driven by two specific needs:

Lipophilicity Modulation: Thiomorpholine significantly increases LogP, enhancing membrane

permeability and Blood-Brain Barrier (BBB) penetration.

Metabolic Diversification: The sulfur atom introduces a "soft" metabolic handle (S-oxidation)

that can be exploited to alter clearance rates or create active metabolites

(sulfoxides/sulfones).
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Critical Insight: The transition from Oxygen (Morpholine) to Sulfur (Thiomorpholine) is not

benign. It fundamentally alters the hydrogen-bond acceptor (HBA) profile and introduces a

major metabolic liability—S-oxidation—that must be screened early.

Physicochemical & Structural Analysis
The choice between these two heterocycles dictates the solubility and permeability profile of

the parent scaffold.

Comparative Data Table
Feature

Morpholine
Derivative

Thiomorpholine
Derivative

Impact on Drug
Design

Heteroatom Oxygen (Hard base) Sulfur (Soft base)
Affects receptor

interaction type.

LogP (Lipophilicity) ~ -0.86 (Parent) ~ 0.20 (Parent)

Thiomorpholine

increases lipophilicity

(~1.0 log unit shift).

pKa (Conjugate Acid) 8.36 9.00

Thiomorpholine is

slightly more basic

due to lower

electronegativity of S

vs O.

H-Bond Acceptor Strong (Ether O) Weak (Thioether S)

Morpholine interacts

better with solvent-

exposed regions.

Metabolic Liability
N-Dealkylation, Ring

opening

S-Oxidation, N-

Dealkylation

S-oxidation is rapid

and changes polarity

in vivo.

Solubility High (Aqueous) Moderate to Low

Morpholine is

preferred for

formulating salts.

Structural Logic Flow
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The following diagram illustrates the decision matrix for choosing between these moieties

based on ADME failures.
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Low Permeability/BBB
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High Clearance
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Need Lipophilicity Result:
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Decreased H-Bonding

Risk:
Rapid S-Oxidation

Monitor via Microsomal Stability

Click to download full resolution via product page

Figure 1: Decision logic for Morpholine-to-Thiomorpholine bioisosteric replacement.

Biological Activity & Case Study
To demonstrate the functional impact, we examine a case study involving Antitubercular Agents

(Quinoline Derivatives). This class often utilizes heterocycles to interact with the ATP-binding

pocket of target enzymes (e.g., DNA gyrase or ATP synthase).

Case Data: 2-(Thiophen-2-yl)dihydroquinoline
Derivatives
Context: Researchers synthesized analogs where the C-4 position was substituted with either

morpholine or thiomorpholine to test potency against M. tuberculosis.
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Compound ID R-Group
MIC (µg/mL)
against M.
tuberculosis

LogP (Calc) Interpretation

Analog 26a Morpholine 3.12 2.8

Higher potency.

The Oxygen

atom likely

participates in a

critical H-bond

interaction within

the active site.

Analog 26b Thiomorpholine 12.5 3.9

Lower potency

despite higher

lipophilicity. Loss

of the H-bond

acceptor (O)

reduced binding

affinity.

Mechanistic Takeaway: While thiomorpholine improved the lipophilicity (LogP 3.9 vs 2.8), the

biological activity dropped 4-fold. This suggests that the ether oxygen of morpholine was acting

as a specific H-bond acceptor.

Lesson: If the morpholine oxygen is solvent-exposed, thiomorpholine is a safe swap. If the

oxygen is buried or interacting with a donor (e.g., Serine/Threonine OH), the swap will likely

kill potency.

Metabolic Stability: The S-Oxidation Pathway
The most critical differentiator in biological systems is metabolism. Thiomorpholine undergoes

a two-step oxidation that morpholine does not.

Metabolic Pathway Diagram[1]

Thiomorpholine
(Lipophilic) CYP450 / FMO Sulfoxide (S=O)

(Chiral, More Polar)
Rapid Sulfone (O=S=O)

(Highly Polar, Inactive?)
Slower
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Click to download full resolution via product page

Figure 2: The oxidative metabolic cascade of thiomorpholine derivatives.

Phase I Liability: The sulfur atom is a "soft" nucleophile, highly susceptible to oxidation by

Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

Consequence: The Sulfoxide metabolite is chiral and significantly more polar than the parent.

This can lead to rapid renal excretion, effectively shortening the half-life (

) of the drug, even if the parent compound was designed to be lipophilic.

Experimental Protocols
As a self-validating system, you must run these two assays in parallel when comparing these

derivatives.

Protocol A: Comparative Microsomal Stability Assay
Purpose: To quantify the liability of the Sulfur atom compared to the Oxygen analog.

Materials:

Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase).

Test Compounds (Morpholine and Thiomorpholine analogs).[1][2][3][4]

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test

compound (1 µM final conc). Pre-incubate at 37°C for 5 mins.

Initiation: Add NADPH regenerating system to start the reaction.
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Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

Quenching: Immediately dispense into 150 µL ice-cold ACN (Stop Solution). Vortex and

centrifuge (4000 rpm, 10 min).

Analysis (LC-MS/MS): Analyze supernatant.

Morpholine: Monitor for M-14 (N-dealkylation) or M+16 (N-oxidation).

Thiomorpholine:[1][2][3][5][6]Crucial Step — You must monitor MRM transitions for M+16

(Sulfoxide) and M+32 (Sulfone).

Data Interpretation:

Calculate Intrinsic Clearance (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525=""

class="inline ng-star-inserted">

).[7]

If Thiomorpholine

>> Morpholine

, and the major metabolite is M+16, the sulfur oxidation is the limiting factor.

Protocol B: General Synthesis (Buchwald-Hartwig
Amination)
Purpose: To introduce the heterocycle onto an aryl halide scaffold.

Reagents: Aryl bromide (1.0 eq), Morpholine or Thiomorpholine (1.2 eq),

(0.02 eq), BINAP (0.04 eq),

(1.5 eq).

Solvent: Toluene or Dioxane (anhydrous).

Procedure:
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Purge reaction vessel with

.

Add catalyst, ligand, and base. Stir for 5 mins.

Add Aryl bromide and amine.

Heat to 100°C for 12 hours.

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography

(Hexane/EtOAc).

Note: Thiomorpholine derivatives often run faster (higher Rf) on silica than morpholine

analogs due to lower polarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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